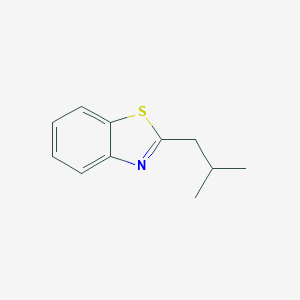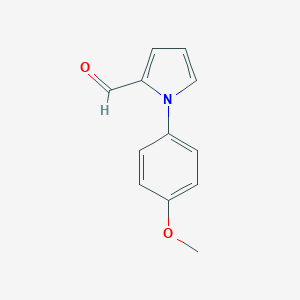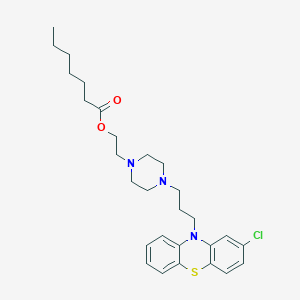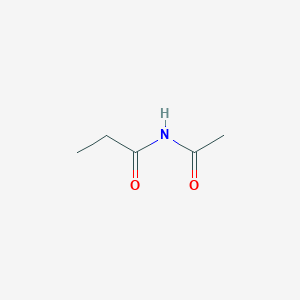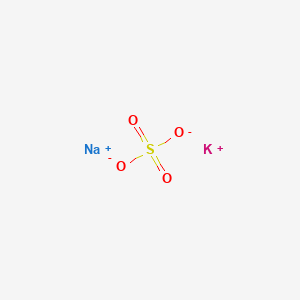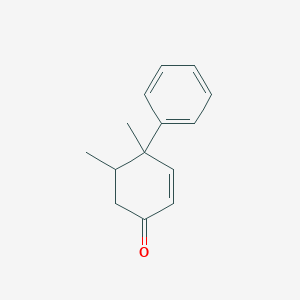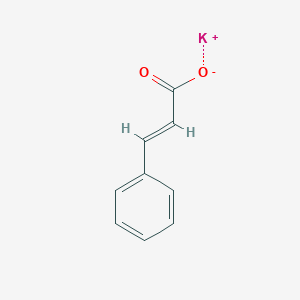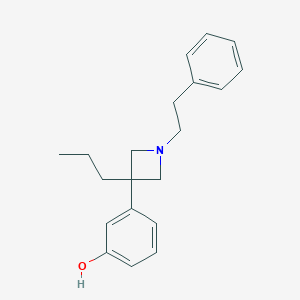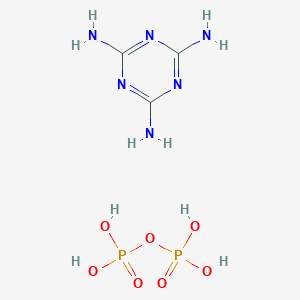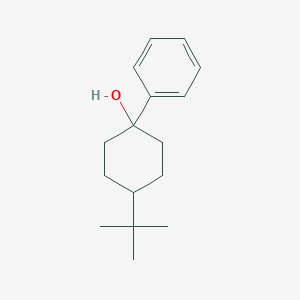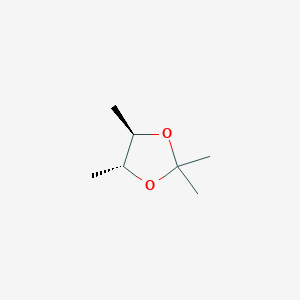
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, also known as TMD, is a cyclic ether that has been widely used in scientific research due to its unique properties. TMD is a colorless liquid with a boiling point of 90°C and a molecular weight of 116.17 g/mol. Its chemical formula is C7H14O2. TMD is a chiral compound, which means that it has two enantiomers, (4R,5R)-TMD and (4S,5S)-TMD. In
Mécanisme D'action
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a cyclic ether that can form hydrogen bonds with water molecules and other polar solvents. Its unique structure allows it to interact with biological molecules, such as proteins and nucleic acids. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can stabilize these molecules by forming hydrogen bonds with them, which can prevent denaturation and degradation.
Effets Biochimiques Et Physiologiques
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been shown to have various biochemical and physiological effects. It can enhance the stability and activity of proteins and enzymes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has also been shown to protect biological samples from freeze-thaw damage. In addition, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a cryoprotectant for oocytes and embryos, which can improve their survival rates during cryopreservation.
Avantages Et Limitations Des Expériences En Laboratoire
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many advantages for lab experiments. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples. However, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays.
Orientations Futures
There are many future directions for (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane research. One area of interest is the development of new (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane derivatives with improved properties. Another area of interest is the use of (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane as a cryoprotectant for stem cells and other cell types. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can also be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a unique compound that has been widely used in scientific research. It has many advantages for lab experiments, including its stability, volatility, and ability to penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many potential applications in the development of new drugs and therapies, as well as in cryopreservation and other areas of research.
Méthodes De Synthèse
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethyl-2-butene with paraformaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (4R,5R)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane and (4S,5S)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been widely used in scientific research due to its unique properties. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples.
Propriétés
Numéro CAS |
17226-66-3 |
|---|---|
Nom du produit |
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clé InChI |
IWHKRVPYJLOGAW-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
SMILES canonique |
CC1C(OC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



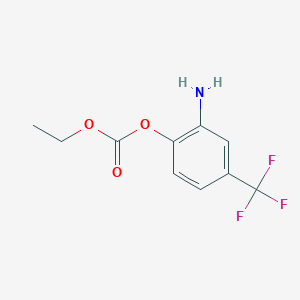
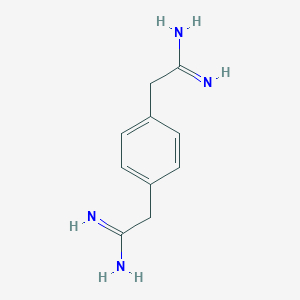
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
